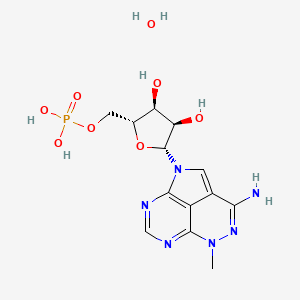

Triciribine phosphate monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triciribine phosphate monohydrate is a synthetic nucleoside analog that has garnered significant interest in the field of cancer research. Initially synthesized in the 1970s, it was found to possess anti-cancer properties. The compound is known for its ability to inhibit the phosphorylation and signaling of Akt, a serine/threonine protein kinase involved in the regulation of cell proliferation and survival .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of triciribine phosphate monohydrate involves a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis route is approximately 35% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the production of the compound in sufficient quantities for research and clinical applications.

化学反应分析

Types of Reactions: Triciribine phosphate monohydrate undergoes various chemical reactions, including phosphorylation and inhibition of Akt signaling. It does not inhibit PI3K or PDK1, the direct upstream activators of Akt, nor does it inhibit other signaling pathways such as PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 1-N-Boc-2-methylhydrazine and trifluoroacetic acid. The reaction conditions involve a one-pot transformation that combines deprotection and ring closure reactions .

Major Products Formed: The major product formed from the synthesis of this compound is the tricyclic nucleobase motif, which is the active component responsible for its biological activity .

科学研究应用

It is a potent inhibitor of Akt phosphorylation, making it a valuable tool in the study of Akt-related signaling pathways and their role in cancer cell proliferation and survival . The compound has been investigated in various clinical trials for its efficacy in treating cancers with hyperactivated Akt, including breast, ovarian, and pancreatic cancers .

作用机制

The mechanism of action of triciribine phosphate monohydrate involves the inhibition of Akt phosphorylation and signalingThis compound inhibits the phosphorylation of all three isoforms of Akt (Akt-1, Akt-2, and Akt-3), thereby preventing their activation and subsequent signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds: Similar compounds to triciribine phosphate monohydrate include other Akt inhibitors such as MK-2206, GSK690693, and perifosine. These compounds also target the Akt signaling pathway and have been studied for their potential anti-cancer properties .

Uniqueness: This compound is unique in its ability to inhibit the phosphorylation of all three isoforms of Akt without affecting other signaling pathways such as PI3K, PDK1, PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK . This specificity makes it a valuable tool for studying the role of Akt in cancer and other diseases.

属性

CAS 编号 |

1032073-93-0 |

|---|---|

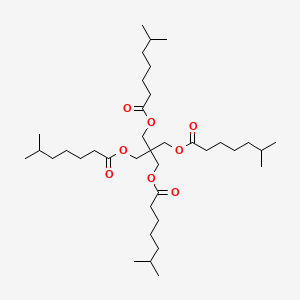

分子式 |

C13H19N6O8P |

分子量 |

418.30 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C13H17N6O7P.H2O/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);1H2/t6-,8-,9-,13-;/m1./s1 |

InChI 键 |

UBIYLIJTJQTBNU-DOKXERMVSA-N |

手性 SMILES |

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C(=N1)N.O |

规范 SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)